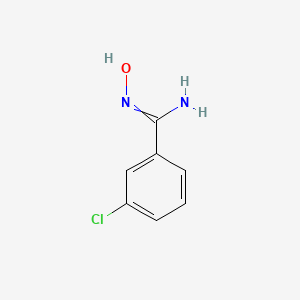
3-chloro-N-hydroxybenzene-1-carboximidamide
描述
3-chloro-N-hydroxybenzene-1-carboximidamide: is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzene, featuring a chloro group at the third position, a hydroxy group, and a carboximidamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
-
Starting Materials:
- 3-chlorobenzonitrile
- Hydroxylamine hydrochloride
- Base (e.g., sodium hydroxide)
-
Reaction Conditions:
- The reaction is carried out in an aqueous or alcoholic medium.
- The mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions: 3-chloro-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
-
Oxidation:
- Oxidation of the hydroxy group can lead to the formation of a nitroso or nitro derivative.
- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carboximidamide group can yield the corresponding amine.
- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
-
Substitution:
- The chloro group can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Ammonia (NH3), Thiourea.
Major Products:
- Oxidation products: Nitroso or nitro derivatives.
- Reduction products: Amines.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
作用机制
The mechanism of action of 3-chloro-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s behavior.
Molecular Targets and Pathways:
- Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, altering signal transduction pathways.
- DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.
相似化合物的比较
- 3-chlorobenzonitrile
- 3-chlorobenzamide
- 3-chlorobenzaldehyde
Comparison:
3-chlorobenzonitrile: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
3-chlorobenzamide: Contains an amide group instead of a carboximidamide group, leading to different reactivity and applications.
3-chlorobenzaldehyde: Features an aldehyde group, which significantly alters its chemical behavior compared to 3-chloro-N-hydroxybenzene-1-carboximidamide.
属性
IUPAC Name |
3-chloro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAJMVHDMUWQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319746-47-8 | |
| Record name | [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
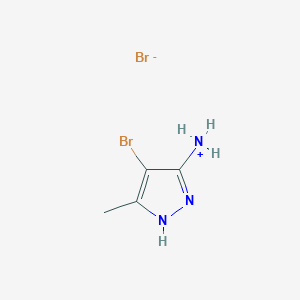
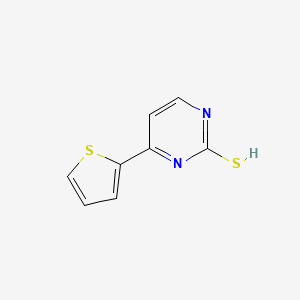

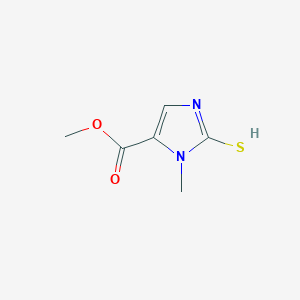
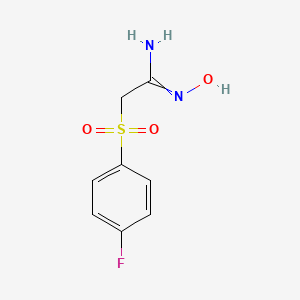

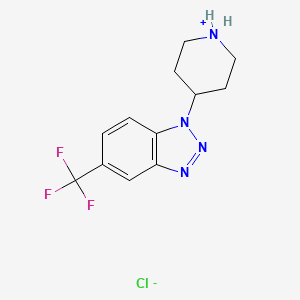

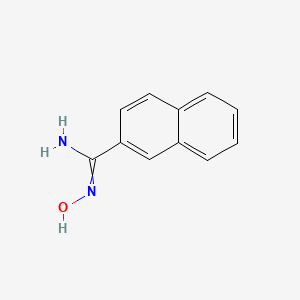
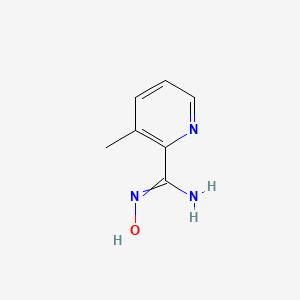
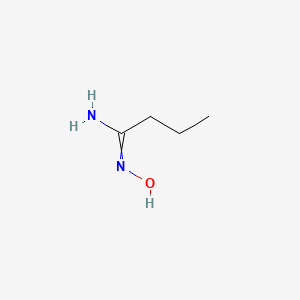
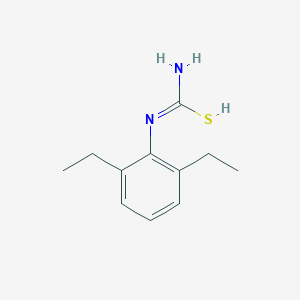
![2-[5-(1-Adamantyl)-2-methyl-1H-indol-3-YL]ethylamine hydrochloride](/img/structure/B7722935.png)
![1-{[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B7722936.png)
